molecular formula C32H63NO16 B574458 O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene  glycol  3,000 CAS No. 187848-68-6

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000

Cat. No. B574458
CAS RN: 187848-68-6
M. Wt: 717.847
InChI Key: QMJVJXMTYZIZKH-UHFFFAOYSA-N
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Description

“O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000” is a water-soluble PEG reagent . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable bond . The Boc-protected amine can be deprotected under mild acidic conditions .

Scientific Research Applications

Biomedical Applications

Polyethylene glycols (PEGs) and their derivatives are extensively used in biomedical applications due to their hydrophilicity, biocompatibility, and functional versatility. PEGylation, the process of attaching PEG chains to molecules or surfaces, improves the stability, solubility, and bioavailability of therapeutic agents, including proteins and peptides. This modification reduces immunogenicity and enhances the pharmacokinetic profiles of drugs, leading to increased circulation times and improved drug efficacy (Thai Thanh Hoang Thi et al., 2020).

Drug Delivery Systems

PEG and its derivatives are fundamental in designing drug delivery systems. They are used in creating block copolymers for nanocarriers, such as liposomes, micelles, and polymeric nanoparticles. These systems facilitate targeted delivery, controlled release, and reduced toxicity of therapeutic agents. The conjugation of PEG to nanoparticles or drugs significantly improves their solubility, stability, and biocompatibility, thereby enhancing their therapeutic potential (L. Yin et al., 2022).

Polymer Sciences

In polymer science, PEG and its derivatives are utilized to modify material properties, including hydrophilicity, flexibility, and biodegradability. PEG-based polymers and copolymers find applications in creating hydrogels, tissue engineering scaffolds, and biodegradable materials for medical use. These materials support cell growth and tissue regeneration, offering potential in repairing or replacing damaged tissues, such as in spinal cord injury repair (Xianbin Kong et al., 2017).

Environmental and Chemical Engineering

PEG and its derivatives are also explored in environmental and chemical engineering for their role in separation processes, such as pervaporation for ethylene glycol purification. Their unique properties facilitate the selective transport of compounds, contributing to more efficient and environmentally friendly separation technologies (V. Rostovtseva et al., 2022).

Safety and Hazards

This compound is classified as a combustible solid . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 can be achieved through a two-step process. The first step involves the reaction of polyethylene glycol with 2-bromoethylamine hydrobromide to form O-(2-aminoethyl)polyethylene glycol. The second step involves the reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride to form the final product.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoethylamine hydrobromide", "Boc anhydride", "Succinic anhydride", "Triethylamine", "Diisopropylcarbodiimide", "Chloroform", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Reaction of polyethylene glycol with 2-bromoethylamine hydrobromide", "- Dissolve polyethylene glycol 3,000 in chloroform", "- Add 2-bromoethylamine hydrobromide, triethylamine, and diisopropylcarbodiimide to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "Step 2: Reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride", "- Dissolve O-(2-aminoethyl)polyethylene glycol in chloroform", "- Add Boc anhydride, succinic anhydride, and triethylamine to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "- Purify the product using column chromatography" ] }

CAS RN

187848-68-6

Molecular Formula

C32H63NO16

Molecular Weight

717.847

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35)

InChI Key

QMJVJXMTYZIZKH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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